

Application Notes and Protocols for Electron Microscopy of Biocytin Hydrazide-Labeled Samples

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Compound of Interest						
Compound Name:	Biocytin hydrazide					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ultrastructural localization of glycoconjugates in biological samples using **biocytin hydrazide** labeling coupled with electron microscopy. The protocols are designed to offer a clear and reproducible workflow for high-resolution visualization of labeled molecules.

Introduction

Biocytin hydrazide is a valuable tool for labeling glycoproteins and other carbohydrate-containing macromolecules.[1][2][3] The hydrazide group reacts with aldehyde groups, which can be generated by the mild oxidation of cis-diols in sugar residues with sodium periodate.[4] [5] This covalent labeling allows for the subsequent detection of the biotin moiety with high affinity by avidin or streptavidin conjugates. For electron microscopy, streptavidin conjugated to electron-dense markers, such as gold nanoparticles, provides precise localization of the labeled glycoconjugates at the subcellular level.[6][7]

Two primary strategies are employed for the immunogold labeling of samples for transmission electron microscopy (TEM): pre-embedding and post-embedding. The pre-embedding approach involves performing the labeling steps before the sample is embedded in resin, which generally offers better antigen preservation and signal detection.[8][9][10] In contrast, the post-embedding technique involves labeling ultrathin sections of resin-embedded tissue, which



tends to provide better preservation of ultrastructure.[11][12][13] The choice between these methods depends on the specific research question and the nature of the sample.

Experimental Protocols

The following sections detail the pre-embedding and post-embedding protocols for localizing **biocytin hydrazide**-labeled molecules in cells and tissues.

Pre-embedding Protocol

This method is recommended for achieving higher labeling density and is particularly suitable for cultured cells or vibratome sections of tissue.[14][15]

- 1. Sample Preparation and Fixation:
- Fix biological samples (cells or tissue slices) with a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde in 0.1 M phosphate buffer (PB), pH 7.4, for 30-60 minutes at room temperature.
- Wash the samples three times in 0.1 M PB.
- Quench unreacted aldehyde groups by incubating in 50 mM glycine in 0.1 M PB for 15 minutes.
- Wash the samples three times in 0.1 M PB.
- 2. Oxidation and **Biocytin Hydrazide** Labeling:
- Oxidize the samples with 1-10 mM sodium meta-periodate (NaIO4) in 0.1 M sodium acetate buffer, pH 5.5, for 20-30 minutes at room temperature in the dark. The concentration of periodate can be adjusted; 1 mM is often sufficient for sialic acid residues, while higher concentrations may be needed for other sugars.[4][5]
- Wash the samples three times with 0.1 M sodium acetate buffer, pH 5.5.
- Incubate the samples with 1-5 mM biocytin hydrazide in 0.1 M sodium acetate buffer, pH
 5.5, for 2-4 hours at room temperature.[4]



- Wash the samples three times in 0.1 M PB.
- 3. Blocking and Streptavidin-Nanogold Incubation:
- Permeabilize the samples with 0.05-0.1% Triton X-100 or saponin in 0.1 M PB for 30 minutes if intracellular labeling is desired.[14][15]
- Block non-specific binding sites by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in 0.1 M PB) for 30-60 minutes.
- Incubate the samples with streptavidin conjugated to 1.4 nm gold nanoparticles (Nanogold®), diluted 1:50 to 1:200 in an incubation buffer (e.g., 1% BSA in 0.1 M PB), overnight at 4°C.[6][16]
- Wash the samples extensively with 0.1 M PB (6 times for 10 minutes each).
- 4. Post-fixation and Silver Enhancement:
- Post-fix the samples with 1% glutaraldehyde in 0.1 M PB for 10 minutes to stabilize the labeling.
- Wash thoroughly with deionized water (at least 5 times for 5 minutes each) to remove all chloride ions before silver enhancement.[16]
- Perform silver enhancement using a commercial kit (e.g., LI Silver Enhancement Kit or AURION R-Gent SE-EM) according to the manufacturer's instructions.[17][18] The enhancement time will determine the final particle size and typically ranges from 5 to 20 minutes.[17][19]
- Stop the enhancement by washing with deionized water.
- 5. Dehydration, Embedding, and Sectioning:
- Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, 100%).
- Infiltrate with resin (e.g., Epon or Lowicryl) and polymerize according to standard protocols.
- Cut ultrathin sections (60-90 nm) and mount them on copper or nickel grids.



- 6. Staining and Imaging:
- Stain the sections with uranyl acetate and lead citrate for contrast.
- Examine the sections using a transmission electron microscope.

Post-embedding Protocol

This method is advantageous for preserving the fine ultrastructure of the tissue.[11][12]

- 1. Sample Preparation, Fixation, and Embedding:
- Fix small tissue blocks (approx. 1 mm³) in 4% paraformaldehyde and 0.1-0.5% glutaraldehyde in 0.1 M PB, pH 7.4, for 2 hours at room temperature.
- Wash the samples in 0.1 M PB.
- Dehydrate the samples in a graded series of ethanol at progressively lower temperatures.
- Infiltrate and embed the samples in a hydrophilic resin such as Lowicryl K4M at a low temperature.[11]
- Polymerize the resin with UV light at a low temperature.
- 2. Sectioning and Oxidation:
- Cut ultrathin sections (60-90 nm) and mount them on Formvar-coated nickel grids.
- Float the grids, section side down, on drops of 1-10 mM sodium meta-periodate in deionized water for 10-20 minutes.
- Wash the grids by floating them on drops of deionized water.
- 3. Biocytin Hydrazide Labeling and Blocking:
- Incubate the grids on drops of 1-5 mM biocytin hydrazide in 0.1 M sodium acetate buffer, pH 5.5, for 30-60 minutes.
- Wash the grids on drops of 0.1 M PB.



- Quench unreacted aldehyde groups with 50 mM glycine in 0.1 M PB for 15 minutes.
- Block non-specific binding by incubating the grids on drops of blocking buffer (e.g., 5% BSA in 0.1 M PB) for 30 minutes.
- 4. Streptavidin-Gold Incubation and Washing:
- Incubate the grids on drops of streptavidin-gold conjugate (5-15 nm gold particles), diluted in incubation buffer, for 1-2 hours at room temperature.
- Wash the grids extensively by floating them on drops of 0.1 M PB.
- 5. Post-fixation, Staining, and Imaging:
- Post-fix the grids on drops of 2% glutaraldehyde in 0.1 M PB for 5 minutes.
- Wash the grids on drops of deionized water.
- Stain the sections with uranyl acetate and lead citrate.
- Examine the sections under a transmission electron microscope.

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Reagent Concentrations and Incubation Times for Pre-embedding Protocol



Step	Reagent	Concentration	Incubation Time	Temperature
Fixation	Paraformaldehyd e/Glutaraldehyde	4% / 0.1-0.5%	30-60 min	Room Temp
Quenching	Glycine	50 mM	15 min	Room Temp
Oxidation	Sodium meta- periodate	1-10 mM	20-30 min	Room Temp
Labeling	Biocytin Hydrazide	1-5 mM	2-4 hours	Room Temp
Permeabilization	Triton X-100 / Saponin	0.05-0.1%	30 min	Room Temp
Blocking	Bovine Serum Albumin (BSA)	5%	30-60 min	Room Temp
Detection	Streptavidin- Nanogold (1.4 nm)	1:50 - 1:200 dilution	Overnight	4°C
Post-fixation	Glutaraldehyde	1%	10 min	Room Temp
Silver Enhancement	Commercial Kit	As per manufacturer	5-20 min	Room Temp

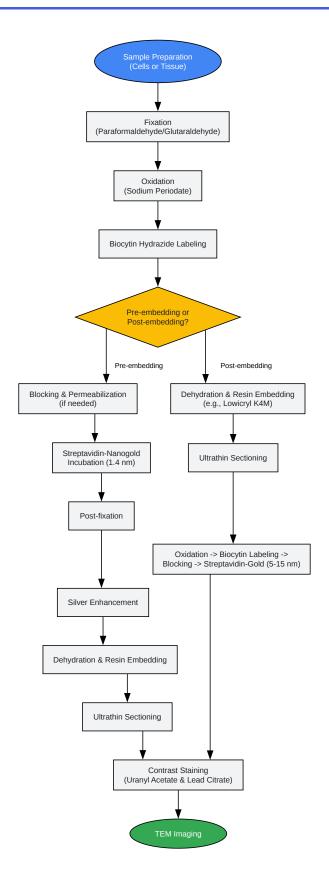
Table 2: Reagent Concentrations and Incubation Times for Post-embedding Protocol



Step	Reagent	Concentration	Incubation Time	Temperature
Fixation	Paraformaldehyd e/Glutaraldehyde	4% / 0.1-0.5%	2 hours	Room Temp
Oxidation	Sodium meta- periodate	1-10 mM	10-20 min	Room Temp
Labeling	Biocytin Hydrazide	1-5 mM	30-60 min	Room Temp
Quenching	Glycine	50 mM	15 min	Room Temp
Blocking	Bovine Serum Albumin (BSA)	5%	30 min	Room Temp
Detection	Streptavidin-Gold (5-15 nm)	Varies (test dilutions)	1-2 hours	Room Temp
Post-fixation	Glutaraldehyde	2%	5 min	Room Temp

Visualization of Workflow





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Caption: Workflow for electron microscopy of biocytin hydrazide-labeled samples.



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